5-Amino-2-methyl-3-nitrobenzoic acid
Overview
Description
5-Amino-2-methyl-3-nitrobenzoic acid is an organic compound with the molecular formula C8H8N2O4 It is a derivative of benzoic acid, featuring an amino group at the 5-position, a methyl group at the 2-position, and a nitro group at the 3-position
Mechanism of Action
Target of Action
The primary targets of 5-Amino-2-methyl-3-nitrobenzoic acid are proteases, specifically chymotrypsin, trypsin, and elastase . These enzymes play a crucial role in protein digestion and regulation of key physiological processes.
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition occurs when the compound binds to the active site of these enzymes, preventing them from catalyzing the breakdown of proteins.
Pharmacokinetics
Like other nitro compounds, it is expected to have a polar character due to the presence of the nitro group . This could influence its bioavailability, as polar compounds often have lower volatility and may be less soluble in lipids, affecting their absorption and distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of protein digestion and regulation. By inhibiting proteases, this compound can affect the breakdown and turnover of proteins, potentially leading to alterations in cellular functions and physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-methyl-3-nitrobenzoic acid typically involves the nitration of 2-methylbenzoic acid followed by reduction and amination steps. One common method includes:
Nitration: 2-Methylbenzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-methyl-3-nitrobenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the amino and nitro groups influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include iron powder, tin(II) chloride, or catalytic hydrogenation.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, or nitrating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to 5-Amino-2-methyl-3-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-Amino-2-methyl-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-nitrobenzoic acid: Similar structure but lacks the methyl group at the 2-position.
2-Methyl-3-nitrobenzoic acid: Similar structure but lacks the amino group at the 5-position.
3-Nitrobenzoic acid: Lacks both the amino and methyl groups.
Uniqueness
5-Amino-2-methyl-3-nitrobenzoic acid is unique due to the presence of both the amino and nitro groups, which confer distinct chemical reactivity and potential biological activities. The methyl group at the 2-position further influences its properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-amino-2-methyl-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3H,9H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNCKOPCRLYKOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619758 | |
Record name | 5-Amino-2-methyl-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89977-12-8 | |
Record name | 5-Amino-2-methyl-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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